molecular formula C24H16ClNO7 B3754903 [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 4-chloro-3-nitrobenzoate

[3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 4-chloro-3-nitrobenzoate

Cat. No.: B3754903
M. Wt: 465.8 g/mol
InChI Key: DZYZJEIMUUPANC-UHFFFAOYSA-N
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Description

[3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 4-chloro-3-nitrobenzoate is a complex organic compound that features a chromenone core linked to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 4-chloro-3-nitrobenzoate typically involves multiple steps, starting with the preparation of the chromenone core This can be achieved through the condensation of an appropriate phenol with a suitable aldehyde under acidic conditions to form the chromenone structure

The final step involves the esterification of the chromenone derivative with 4-chloro-3-nitrobenzoic acid. This can be achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acetic acid.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 4-chloro-3-nitrobenzoate can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and biochemical pathways. Its ability to undergo various chemical transformations makes it a valuable tool for investigating the mechanisms of enzyme-catalyzed reactions.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity against certain biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to form stable complexes with metals and other organic molecules makes it useful in the design of advanced materials for various applications.

Mechanism of Action

The mechanism of action of [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 4-chloro-3-nitrobenzoate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The nitro and chloro groups can participate in redox reactions and nucleophilic substitutions, respectively, altering the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitrobenzoic acid: Shares the nitro and chloro substituents but lacks the chromenone core.

    3-(4-Ethylphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate: Similar structure but with a fluorine atom instead of a chlorine atom.

    Methyl 4-chloro-3-nitrobenzoate: Similar benzoate moiety but with a methyl ester instead of the chromenone ester.

Uniqueness

The uniqueness of [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 4-chloro-3-nitrobenzoate lies in its combination of a chromenone core with a substituted benzoate moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-(4-ethylphenoxy)-4-oxochromen-7-yl] 4-chloro-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClNO7/c1-2-14-3-6-16(7-4-14)32-22-13-31-21-12-17(8-9-18(21)23(22)27)33-24(28)15-5-10-19(25)20(11-15)26(29)30/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYZJEIMUUPANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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